
2,4-Difluoro-5-methylbenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-methylbenzotrifluoride is a fluorinated organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzotrifluoride core. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methylbenzotrifluoride typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of 2,4-dichloro-5-methylbenzotrifluoride using a fluorinating agent such as potassium fluoride (KF) under controlled conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-methylbenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-methylbenzotrifluoride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The compound can modulate the activity of these targets by forming strong hydrogen bonds and van der Waals interactions, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoro-2-methylbenzotrifluoride: Similar structure but with different fluorine atom positions.
2,6-Difluoro-3-methylbenzotrifluoride: Another isomer with fluorine atoms at different positions.
2-Chloro-3-methylbenzotrifluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
2,4-Difluoro-5-methylbenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 4 positions enhances its reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H5F5 |
|---|---|
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
1,5-difluoro-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
Clave InChI |
UHFVAMZHMATYFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


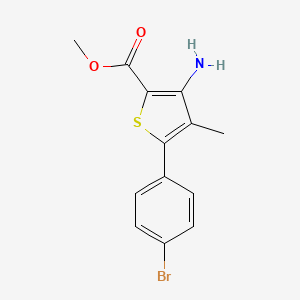
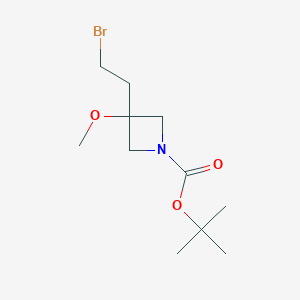
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
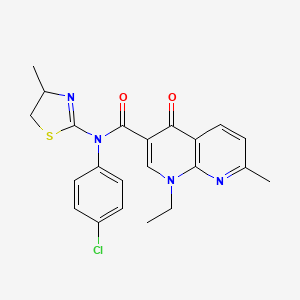
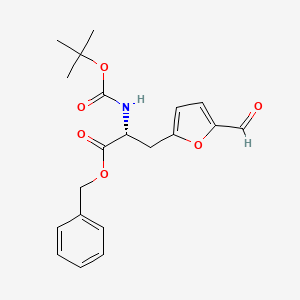
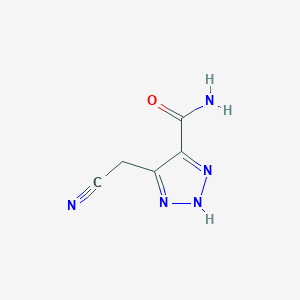
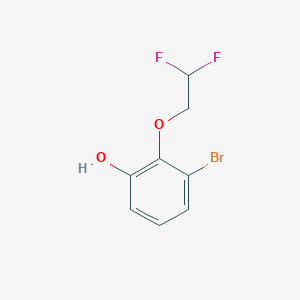
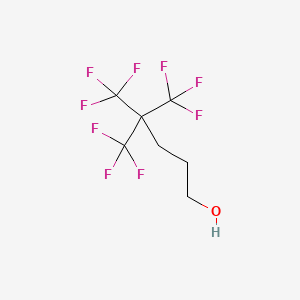
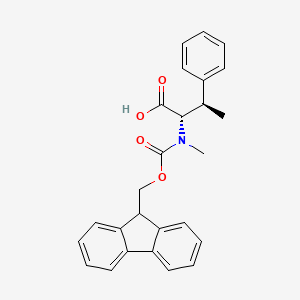
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
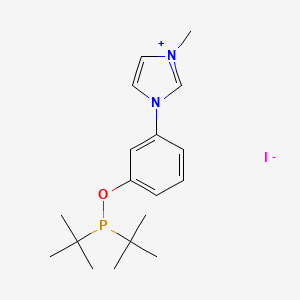
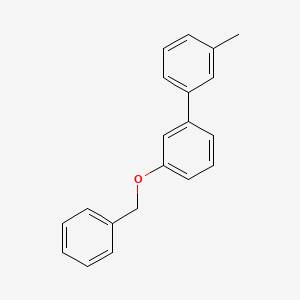
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
